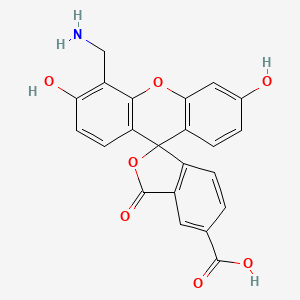

4'-AMinoMethyl-6-FAM

Description

Historical Context and Evolution of Fluorescent Labeling Technologies in Chemical and Biological Systems

The journey of fluorescent labeling began with the very observation of fluorescence, a term coined by Sir George G. Stokes in 1852. atdbio.com However, its application in science remained limited until the 20th century. The first synthetic fluorophore, fluorescein (B123965), was produced by Adolf von Baeyer in 1871. atdbio.comnih.gov This bright, yellow-green fluorescent dye laid the groundwork for the entire field of fluorescent labeling.

A monumental leap occurred in the 1940s when Dr. Albert Coons successfully conjugated fluorescein to an antibody, giving birth to the technique of immunofluorescence. nih.govbiosyn.com This innovation allowed scientists to visualize specific proteins within cells and tissues for the first time, a breakthrough that revolutionized cell biology. nih.gov

The initial toolkit, primarily consisting of fluorescein and later rhodamine, expanded significantly over the following decades. thermofisher.com The evolution of labeling technologies was driven by the need for probes with improved characteristics: greater brightness, enhanced photostability, a wider range of colors, and less sensitivity to environmental factors like pH. This led to the development of several major classes of fluorescent dyes.

| Era | Key Developments | Significance |

| 1870s-1940s | Synthesis of Fluorescein (1871); First use in immunofluorescence (1941). atdbio.comnih.gov | Established the fundamental principle of using fluorescent tags to visualize specific biological targets. |

| 1950s-1970s | Introduction of Rhodamines; Development of Fluorescein isothiocyanate (FITC) and other reactive derivatives. thermofisher.com | Provided red-shifted alternatives to fluorescein and reliable methods for protein labeling. nih.gov |

| 1980s | Isolation of Phycobiliproteins (e.g., PE, APC). thermofisher.com | Introduced exceptionally bright, large Stokes shift dyes, expanding multicolor analysis capabilities, particularly in flow cytometry. |

| 1990s | Development of Cyanine (Cy) dyes and Alexa Fluor® dyes. nih.govthermofisher.com | Offered a broader range of emission wavelengths, greater photostability, and improved brightness compared to traditional dyes. nih.gov |

| 2000s-Present | Emergence of advanced dye platforms (e.g., Brilliant Violet™ dyes) and rational design of probes. thermofisher.comgenelink.com | Pushed the boundaries of multicolor experiments and enabled the creation of sophisticated sensors for specific molecular events. genelink.com |

This evolution from simple dyes to rationally designed probes highlights a continuous drive towards more precise and powerful tools for molecular investigation. The modification of the core fluorescein structure, as seen in 4'-Aminomethyl-6-FAM, is a direct result of this trend, aiming to impart specific reactivity for tailored applications.

Strategic Importance of Reactive Fluorescent Probes, with a Focus on Aminomethyl Functionality

The utility of a fluorophore in biological research is fundamentally dependent on its ability to be attached to a target of interest, such as a protein, nucleic acid, or small molecule. This is achieved through the use of "reactive probes"—fluorophores that have been chemically modified to include a reactive functional group. This group is designed to form a stable, covalent bond with a specific functional group on the target biomolecule in a process known as bioconjugation. atdbio.com

Commonly used reactive groups include succinimidyl esters (SE) and isothiocyanates (ITC), which readily react with primary amines on proteins. jenabioscience.com However, the strategic incorporation of a primary amine onto the fluorophore itself, creating an "amine-reactive" probe in a different sense, offers significant versatility. The aminomethyl group (-CH₂-NH₂) is a prime example of such a functionality.

The strategic importance of the aminomethyl group lies in its nucleophilic nature. As a primary amine, it can react with a wide variety of electrophilic reagents to form stable covalent bonds. This allows a molecule like this compound to serve as a fluorescent building block. Instead of being directly applied to a protein, it can be used to synthesize more complex probes, sensors, or labeled ligands. For instance, the amine can be reacted with:

Activated Carboxylic Acids (e.g., NHS esters): To label molecules that have been functionalized with a carboxyl group.

Isothiocyanates: To form a stable thiourea (B124793) linkage.

Aldehydes or Ketones: Via reductive amination to form a secondary amine linkage.

This reactivity makes aminomethyl-functionalized dyes highly valuable for custom probe development, allowing researchers to attach the fluorescein core to a diverse range of molecules that may not possess the primary amines required for reaction with traditional NHS ester dyes.

Scope and Significance of this compound in Advanced Research Methodologies

This compound is a fluorescein derivative that exemplifies the principles of rational probe design. It combines the well-characterized and bright fluorescence of the 6-FAM (6-carboxyfluorescein) core with the versatile reactivity of a primary aminomethyl group. The synthesis of such aminomethyl derivatives from carboxyfluorescein has been described, involving protection of the parent molecule, reduction of the carboxyl group to a hydroxymethyl group, and subsequent conversion to the aminomethyl functionality. nih.gov

The primary amine serves as a reactive handle for covalent attachment, making the compound a valuable building block for creating custom fluorescent probes. nih.gov This is a crucial distinction from the more common 6-FAM, where the carboxyl group is the reactive site. With this compound, researchers can label molecules via different chemistries, expanding the toolkit for bioconjugation.

Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂O₅ |

| Appearance | Solid |

| Excitation Maximum (λex) | ~492-495 nm lumiprobe.comabcam.comaatbio.com |

| Emission Maximum (λem) | ~517-520 nm lumiprobe.comabcam.comaatbio.com |

| Quantum Yield (Φ) | ~0.93 lumiprobe.com |

| Reactive Group | Primary Amine (-NH₂) |

Note: Spectroscopic properties (λex, λem, Φ) are based on the parent 6-FAM fluorophore, as the aminomethyl substitution has a negligible effect on the spectral characteristics of the xanthene core.

Significance in Advanced Research:

The true significance of this compound lies in its application for constructing sophisticated molecular tools. Its ability to be precisely incorporated into larger structures is critical for techniques that rely on the specific placement of a fluorophore.

A primary application is in the field of Fluorescence Resonance Energy Transfer (FRET) . FRET is a distance-dependent physical process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. nih.gov This phenomenon acts as a "spectroscopic ruler" and is widely used to study molecular interactions, such as protein-protein binding or conformational changes in a single molecule. nih.govyoutube.com The aminomethyl group on this compound allows it to be coupled to a specific site on a molecule of interest, serving as either a FRET donor or acceptor. This controlled placement is essential for accurate distance measurements and the reliable detection of binding events.

Furthermore, this compound is significant in the labeling of oligonucleotides for genetic analysis, DNA sequencing, and hybridization probes. biosyn.comgenelink.com While phosphoramidite (B1245037) chemistry is a common method for labeling during synthesis, post-synthesis conjugation is also widely used. atdbio.com An oligonucleotide can be synthesized with a reactive group (like an NHS ester), which can then be coupled with an amine-functionalized dye like this compound to create a fluorescently tagged nucleic acid probe for use in applications like real-time PCR or fluorescence in situ hybridization (FISH). genelink.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4'-(aminomethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO7/c23-9-13-17(25)6-5-16-19(13)29-18-8-11(24)2-4-15(18)22(16)14-3-1-10(20(26)27)7-12(14)21(28)30-22/h1-8,24-25H,9,23H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKDGPVFYXJRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115121 | |

| Record name | 4′-(Aminomethyl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198546-45-1 | |

| Record name | 4′-(Aminomethyl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198546-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-(Aminomethyl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Aminomethyl 6 Fam

Precursor Synthesis and Regioselective Functional Group Introduction

The preparation of 4'-Aminomethyl-6-FAM necessitates precise control over the placement of the aminomethyl and carboxyl groups.

Approaches for Aminomethylation at the 4'-Position of the Fluorescein (B123965) Scaffold

Introducing an aminomethyl group (-CH2NH2) at the 4' position of the fluorescein structure typically involves electrophilic aromatic substitution reactions on a protected fluorescein precursor. One reported method involves the use of 2-chloro-N-(hydroxymethyl)acetamide in the presence of concentrated sulfuric acid to achieve protected 4'-aminomethyl-5-carboxyfluorescein. Subsequent deprotection, often by refluxing with hydrochloric acid, yields the desired 4'-aminomethyl derivative tandfonline.com. This process can sometimes lead to disubstituted products, requiring careful control of reaction conditions and subsequent purification.

Another approach for synthesizing aminomethyl fluorescein derivatives, such as 4'-(aminomethyl)fluorescein, involves the regioselective functionalization of fluorescein precursors. For instance, the synthesis of 4'-(aminomethyl)fluorescein and its N-alkyl derivatives has been reported, highlighting their utility in immunodiagnostic techniques nih.govresearchgate.net. These methods often start with protected fluorescein derivatives and involve reactions like the Mannich reaction or related transformations to install the aminomethyl moiety. For example, the conversion of hydroxymethylfluoresceins to aminomethylfluoresceins can be achieved using reagents like dibenzyl imidodicarbonate in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate, followed by deprotection researchgate.netnih.gov. However, 4'-aminomethylfluorescein itself can be unstable in aqueous solutions due to retro-Mannich reactions researchgate.netgoogleapis.com.

Strategies for Incorporating the 6-Carboxyfluorescein (B556484) Moiety

The incorporation of a carboxyl group at the 6-position of the fluorescein core is typically achieved during the synthesis of the fluorescein backbone. A common strategy involves the condensation of resorcinol (B1680541) with 4-carboxyphthalic anhydride (B1165640) in the presence of methanesulfonic acid. This reaction yields a mixture of 5- and 6-carboxyfluorescein stereoisomers researchgate.netthieme-connect.comtamu.educhemicalbook.com. These regioisomers can then be separated using techniques such as fractional crystallization from specific solvent systems (e.g., methanol-hexane or ethanol-hexane) or preparative High-Performance Liquid Chromatography (HPLC) researchgate.netthieme-connect.comtamu.edu. The synthesis of 6-carboxyfluorescein, often alongside its 5-carboxy isomer, is well-documented, with methods aiming for high purity of individual isomers researchgate.netthieme-connect.comtamu.edu.

Post-Synthetic Modification and Derivatization for Enhanced Reactivity and Specificity

Once the core 4'-aminomethyl-6-carboxyfluorescein structure is synthesized, further modifications are often performed to tailor its properties for specific applications, particularly for bioconjugation.

Generation of Activated Esters (e.g., NHS Esters) and Other Electrophilic Forms for Bioconjugation

To facilitate covalent attachment to biomolecules, the carboxyl group at the 6-position of this compound is typically converted into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. This activation is commonly achieved by reacting the carboxyl group with reagents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of N-hydroxysuccinimide (NHS) acs.org. The resulting NHS ester is highly reactive towards primary amines found in proteins and peptides, forming stable amide linkages. Other activated forms, such as pentafluorophenyl esters, can also be synthesized for similar bioconjugation purposes acs.org. These activated derivatives are crucial for labeling antibodies, peptides, and nucleic acids.

Design and Synthesis of this compound Analogues for Specific Research Applications

Research into fluorescein derivatives often focuses on creating analogues with improved properties, such as enhanced photostability, altered spectral characteristics, or specific reactive functionalities. For instance, modifications to the fluorescein core or the introduction of different linker arms can lead to analogues suited for particular assays. While 4'-aminomethylfluorescein can be unstable for long-term storage researchgate.netgoogleapis.com, strategies to stabilize it or create related derivatives are explored. The development of energy transfer (ET) terminators for DNA sequencing, for example, has utilized 5- or 6-carboxy isomers of 4'-aminomethylfluorescein as donor dyes, paired with rhodamine acceptor dyes, demonstrating their utility in improving sequencing patterns tandfonline.comnih.gov. Analogues might also be designed to incorporate different functional groups at the 4' position or modifications to the fluorescein scaffold itself to fine-tune properties like pH sensitivity or fluorescence quantum yield acs.orgnih.govnih.gov.

Purification and Analytical Characterization Methodologies for Synthesized Products

The successful synthesis of this compound and its derivatives relies on robust purification and characterization techniques to ensure purity and confirm identity.

Purification: Common purification methods include recrystallization, particularly for separating regioisomers of carboxyfluorescein researchgate.netthieme-connect.comtamu.edu. Preparative HPLC is frequently employed to achieve high purity, especially for separating closely related isomers or removing minor impurities tandfonline.comresearchgate.netthieme-connect.com. Column chromatography is also utilized for isolating intermediates and final products iscientific.org.

Analytical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of synthesized compounds, providing detailed information about the arrangement of atoms and functional groups tamu.eduacs.org.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry are used to determine the molecular weight and confirm the elemental composition of the synthesized molecules tamu.edu.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is crucial for assessing the purity of the final product and quantifying any impurities. It is also used for separating and analyzing regioisomers tandfonline.comresearchgate.netthieme-connect.comacs.org.

UV-Vis and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the fluorescein derivatives, including their absorption and emission maxima, quantum yield, and photostability, which are critical for their application as fluorescent probes acs.orgnih.govnih.govcaymanchem.com.

Compound List

this compound (4'-Aminomethyl-6-carboxyfluorescein)

Fluorescein

5-Carboxyfluorescein (5-FAM)

6-Carboxyfluorescein (6-FAM)

4'-(Aminomethyl)fluorescein (4'-AMF)

5-(Aminomethyl)fluorescein

6-(Aminomethyl)fluorescein

5-Carboxyfluorescein NHS ester

6-Carboxyfluorescein NHS ester

4'-Aminomethyl-5-carboxyfluorescein

4',5'-Bis-aminomethyl-5-carboxyfluorescein

Xanthamides

BODIPY FL dye

Oregon Green

Rhodamine Green

Fluorescein Isothiocyanate (FITC)

Carboxyfluorescein (5(6)-FAM or CF)

Fluoresceinamine (FA)

2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF)

5-Sulfofluorescein

5-Chloromethylfluorescein

Tetramethylrhodamine isothiocyanate (TRITC)

Sulforhodamine 101

4-Carboxyphthalic anhydride

Resorcinol

Trimellitic anhydride

Succinic anhydride

Pentafluorophenol

2-Chloro-N-(hydroxymethyl)acetamide

Dibenzyl imidodicarbonate

Triphenylphosphine

Diethyl azodicarboxylate

4-Dimethylaminopyridine (DMAP)

Trimellitic anhydride

4-Carboxyphthalic anhydride

1,3-Dihydroxybenzene (Resorcinol)

Methanesulfonic acid

Methanol

Hexane

Ethanol

Sodium hydroxide (B78521)

Hydrochloric acid

N-hydroxysuccinimide

1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl)

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaCNBH₃)

Water-soluble carbodiimides (e.g., EDAC)

4-Nitrophthalic acid

Sodium sulfide (B99878)

Sodium hydrosulfide (B80085)

Pyridine

Tetrahydrofuran (THF)

Toluene

Acetic anhydride

HBr/acetic acid

4-Formyl benzoic acid

Benzyl amine

4-Aminomethyl benzoic acid

Bioconjugation and Labeling Chemistry Employing 4 Aminomethyl 6 Fam

Covalent Attachment Strategies Utilizing the Aminomethyl Moiety

The aminomethyl group on 4'-Aminomethyl-6-FAM is the primary site for covalent modification, enabling its integration into various labeling schemes. Its reactivity as a primary amine allows for straightforward conjugation through well-established chemical reactions.

The primary amine of this compound readily reacts with N-hydroxysuccinimide (NHS) esters, which are commonly found on activated biomolecules or labeling reagents. This reaction forms a stable amide bond, effectively conjugating the fluorescein (B123965) fluorophore to the target molecule. This method is widely employed due to its efficiency, specificity for amines, and mild reaction conditions, which are generally compatible with sensitive biomolecules. For instance, 4'-(aminomethyl)fluorescein hydrochloride (4'-AMF) has been conjugated to hyaluronic acid (HA) via amide coupling using EDC/NHS chemistry for in vitro tracking applications. The degree of substitution achieved in such conjugations was reported to be approximately 11.12 µg/mg for HA-4'-AMF sigmaaldrich.com. Kits utilizing NHS-activated fluorescein are commercially available for labeling proteins and antibodies interchim.frthermofisher.com.

While the aminomethyl group itself is not directly reactive with thiol-specific reagents like maleimides or iodoacetamides (which react with sulfhydryl groups), this compound can be utilized in strategies that involve thiol chemistry. The aminomethyl group can be modified to incorporate a thiol-reactive moiety, typically through the use of bifunctional linkers. For example, the amine could be reacted with an NHS-ester functionalized with a maleimide (B117702) group, creating a modified this compound derivative that can then be covalently attached to thiol-containing biomolecules (e.g., cysteine residues in proteins) via a stable thioether bond tocris.comthermofisher.comnih.gov. This approach allows for the incorporation of the fluorescein label into systems where thiol conjugation is preferred or necessary. While fluorescein-5-maleimide (B15326) is a known thiol-reactive dye ambeed.comthermofisher.com, it differs from this compound in its functionalization.

The aminomethyl group of this compound can be readily modified to introduce functionalities suitable for bioorthogonal click chemistry, most notably azide (B81097) or alkyne groups. For instance, reaction with an alkyne-containing activated ester would yield an alkyne-modified this compound. This modified fluorophore can then undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-modified biomolecules interchim.frrsc.orginterchim.fracs.org. Click chemistry is characterized by its high specificity, quantitative yields, and tolerance to a wide range of functional groups and physiological conditions, making it an attractive method for bioconjugation interchim.fracs.org.

The primary amine functionality of this compound presents opportunities for enzyme-mediated labeling strategies. Enzymes such as ligases can catalyze the formation of amide bonds, potentially incorporating the fluorophore into peptides or proteins thermofisher.comjenabioscience.com. While specific examples directly employing this compound with enzymes like transglutaminases or other amine-modifying enzymes are not extensively detailed in the provided search results, the inherent reactivity of the aminomethyl group suggests its potential as a substrate for such enzymatic processes.

Non-Covalent Interaction and Self-Assembly Approaches for Labeling

Beyond covalent attachment, this compound can also be employed in labeling strategies that rely on non-covalent interactions. The aminomethyl group can participate in electrostatic interactions (particularly if protonated at acidic pH) and hydrogen bonding. The planar aromatic structure of the fluorescein core may also engage in π-π stacking or hydrophobic interactions with target molecules or matrices. Furthermore, modified fluorescein derivatives have been shown to self-assemble into nanostructures mdpi.comresearchgate.net, suggesting that this compound or its derivatives could potentially be used in self-assembly-based labeling or sensing applications, possibly through non-covalent attachment google.com.

Impact of Conjugation Site and Linker Design on Fluorophore Performance in Research Conjugates

The performance of a fluorophore-labeled conjugate is significantly influenced by both the site of conjugation and the design of the linker molecule. For this compound, the attachment at the 4'-position can introduce chirality, leading to rotational isomers that may exhibit differential characteristics when conjugated to biomolecules, as observed in immunoassay applications nih.gov.

The choice of linker is paramount in optimizing conjugate performance. Linker length and flexibility can affect the steric accessibility of the labeled molecule to its target, influencing binding affinity and the effective concentration of the payload frontiersin.orgresearchgate.netnih.gov. Shorter linkers may enhance conjugate stability by positioning the payload closer to the protective steric shield of a larger biomolecule like an antibody frontiersin.org. Conversely, linker flexibility can be crucial for facilitating cooperative binding events researchgate.net. The number of fluorophore molecules attached also plays a role; typically, conjugating too many fluorescein units (e.g., more than 3-5 per IgG) can lead to self-quenching and altered binding affinities thenativeantigencompany.com. Additionally, the inherent stability of the fluorescein derivative itself, such as the noted instability of 4-aminomethyl fluorescein in aqueous solutions due to retro-Mannich reactions, underscores the importance of stable conjugation strategies and linker design acs.org.

Steric and Electronic Effects of the Linker on Labeling Efficiency

The efficiency of bioconjugation, defined as the successful attachment of the fluorescent label to the target biomolecule, is significantly influenced by the chemical nature of the linker. Linkers can affect labeling efficiency through steric and electronic factors. Steric effects relate to the physical bulk of the linker and the label, which can impede access to reactive sites on the biomolecule or cause crowding that hinders reaction progression. Electronic effects can influence the reactivity of the functional groups involved in the conjugation reaction.

While specific quantitative data detailing the steric and electronic effects of the 4'-aminomethyl linker within this compound on labeling efficiency are not extensively documented in the provided literature, general principles apply. Aminomethyl groups (-CH₂NH₂) are commonly employed in bioconjugation linkers due to the nucleophilicity of the amine. This amine can readily react with electrophilic groups on biomolecules, such as activated esters (e.g., NHS esters), isothiocyanates, or aldehydes, to form stable covalent bonds like amide or imine linkages. The presence of the methylene (B1212753) (-CH₂-) spacer can provide some flexibility, potentially mitigating steric hindrance compared to direct attachment. Furthermore, the basic nature of the amine can influence local electronic environments. Research on other fluorescent probes suggests that modifications, including the incorporation of aminomethyl groups, can contribute to enhanced sensitivity and selectivity in labeling nih.gov. However, excessive linker length or bulky substituents, which might be associated with certain aminomethyl-containing structures, could lead to steric hindrance, potentially reducing labeling efficiency, especially in densely packed regions of biomolecules or when targeting specific, constrained sites acs.org.

Influence on Photophysical Characteristics of the Conjugate (e.g., Fluorescence Quantum Yield)

The linker moiety connecting a fluorophore to a biomolecule can profoundly impact the photophysical properties of the resulting conjugate, including its fluorescence quantum yield, excitation and emission wavelengths, and photostability. These changes arise from alterations in the electronic environment and molecular conformation around the fluorophore.

While direct studies on this compound's specific influence on the fluorescence quantum yield of its conjugates are limited in the provided search results, general principles suggest that the aminomethyl linker can play a role. The electronic properties of the aminomethyl group, and its proximity to the fluorescein core, could subtly alter the electron distribution within the fluorescein molecule, potentially affecting its excited-state dynamics and thus its quantum yield. For instance, studies on other fluorescent dye systems have shown that conjugation and modifications to linker structures can lead to significant shifts in absorption and emission spectra, alongside the maintenance of high fluorescence quantum yields acs.org. Similarly, it is known that some fluorescent probes can be designed to overcome inherent limitations such as low quantum yields found in simpler organic dyes nih.gov. The specific positioning of the aminomethyl group at the 4' position of the fluorescein core, relative to the conjugated system, would determine the extent of its electronic influence. Without specific comparative data for this compound conjugates, it is challenging to quantify this influence precisely.

Advanced Applications of 4 Aminomethyl 6 Fam in Biological and Chemical Systems Research

Nucleic Acid Labeling and Probing in Molecular Biology Research

4'-Aminomethyl-6-FAM plays a crucial role in the development of sensitive and specific nucleic acid probes, facilitating a wide range of molecular biology techniques.

The synthesis of labeled oligonucleotides is a cornerstone of modern molecular diagnostics and research. This compound can be incorporated into synthetic DNA or RNA strands during solid-phase synthesis. The aminomethyl group can be pre-activated or reacted with a linker molecule that is then coupled to the growing oligonucleotide chain. This allows for both internal labeling, where the fluorophore is embedded within the sequence, and terminal labeling, where it is attached to either the 5' or 3' end of the oligonucleotide. Internal labeling can sometimes offer improved resistance to exonuclease degradation and can be advantageous for certain probe designs. Terminal labeling is often simpler to implement and is widely used for probes in techniques like PCR and FISH. The choice between internal and terminal labeling depends on the specific application and desired probe performance characteristics, such as fluorescence quenching or signal stability.

In Fluorescence In Situ Hybridization (FISH), fluorescently labeled nucleic acid probes are used to detect and localize specific DNA or RNA sequences within cells or tissues. This compound is frequently employed to label oligonucleotide probes for FISH assays. Its bright fluorescence and relatively small size can contribute to high signal-to-noise ratios, enabling the visualization of target sequences with improved clarity. The ability to conjugate this compound to probes via various linker chemistries allows for optimization of probe accessibility and hybridization efficiency. Research has explored the use of such probes in multicolor FISH experiments, where different fluorophores, including derivatives of fluorescein (B123965), are used to identify multiple genetic targets simultaneously.

Real-time polymerase chain reaction (qPCR) relies on fluorescent reporters to quantify nucleic acid amplification in real-time. This compound is commonly used as a reporter dye in TaqMan probes and other hydrolysis probes. In these systems, the fluorophore is attached to the 5' end of an oligonucleotide probe, which hybridizes to the target DNA sequence between the PCR primers. During the extension phase of PCR, the Taq polymerase's 5'-3' exonuclease activity cleaves the probe, separating the fluorophore from a quencher molecule. This separation leads to an increase in fluorescence, which is directly proportional to the amount of amplified DNA. The sensitivity and spectral properties of this compound make it a reliable choice for quantitative detection in a wide range of qPCR applications.

The fluorescence properties of this compound, when attached to nucleic acids, can be exploited to study their structural features and dynamic behavior. For instance, it can be used in Förster Resonance Energy Transfer (FRET) studies, where energy transfer occurs between two fluorophores (a donor and an acceptor) separated by a specific distance. By labeling different positions on a nucleic acid molecule with this compound as either a donor or acceptor, researchers can monitor conformational changes, binding events, or the proximity of different nucleic acid segments. Such studies can provide insights into DNA or RNA folding, protein-nucleic acid interactions, and the dynamics of molecular processes.

Protein and Peptide Conjugation for Functional and Structural Investigations

The aminomethyl group on this compound provides a convenient attachment point for labeling proteins and peptides, enabling detailed functional and structural analyses.

Site-directed labeling is a powerful technique that allows researchers to attach labels to specific, predetermined sites on a protein, minimizing interference with the protein's native function. The primary amine of this compound can readily react with activated carboxyl groups (e.g., using carbodiimide (B86325) chemistry like EDC/NHS) or aldehyde groups introduced via chemical modification or enzymatic methods onto proteins. Furthermore, site-directed mutagenesis can be employed to introduce specific amino acid residues, such as lysine (B10760008), at desired locations within a protein sequence. The epsilon-amino group of these lysine residues can then be selectively targeted for conjugation with this compound. This approach allows for precise placement of the fluorescent tag, enabling studies of protein-protein interactions, conformational changes, or localization within cellular compartments. For example, a protein of interest might be engineered to contain a unique cysteine residue, which can then be reacted with a maleimide-activated this compound derivative for site-specific labeling.

Enzyme Activity Assays and Substrate Labeling in Biochemical Studies

Fluorescence-based assays are a cornerstone of modern biochemical research due to their high sensitivity, specificity, and non-invasive nature nih.govpatsnap.commdpi.comunimi.it. This compound can be utilized to label enzyme substrates, allowing for the real-time monitoring of enzyme activity. When an enzyme cleaves a substrate labeled with this compound, the release or alteration of the fluorophore generates a detectable change in fluorescence intensity, polarization, or FRET (Förster Resonance Energy Transfer) sigmaaldrich.comnih.govoup.comnih.gov. This principle is applied in various enzyme assays, including those for proteases and hydrolases, where the kinetic parameters such as and can be determined nih.gov. For instance, FAM-labeled substrates are employed in assays to probe enzyme specificity and activity, with the fluorescence signal increasing upon enzymatic cleavage that separates the fluorophore from a quencher sigmaaldrich.com. The sensitivity of these assays allows for the characterization of enzyme kinetics and the screening of potential enzyme inhibitors nih.govmdpi.comunimi.it.

Receptor-Ligand Binding Studies and Protein-Protein Interaction Analysis

The ability to quantify molecular interactions is crucial for understanding biological processes. This compound, when conjugated to ligands or proteins, can be used in fluorescence-based binding assays to determine affinity constants () and study protein-protein interactions nih.govbmglabtech.comedinst.comnih.govwikipedia.org. Techniques such as fluorescence polarization (FP) or FRET can leverage FAM-labeled molecules. In FP assays, the change in fluorescence anisotropy upon binding of a labeled ligand to a larger molecule (like a protein) reflects the change in the ligand's rotational mobility, allowing for the calculation of binding affinities edinst.comnih.gov. Similarly, FRET can be used to detect proximity between two labeled molecules, indicating an interaction nih.govbmglabtech.com. For example, fluorescein-labeled molecules have been used in FRET studies to analyze protein-protein interactions in DNA repair pathways nih.gov. These methods are valuable for drug discovery screening and for characterizing the kinetics and thermodynamics of molecular binding events bmglabtech.comnih.gov.

Cellular and Subcellular Imaging Methodologies in Live-Cell Research

The inherent fluorescence of the FAM moiety makes this compound an excellent tool for visualizing cellular structures and processes in live cells.

Fluorescence Microscopy Techniques (e.g., Confocal, Super-Resolution)

Fluorescence microscopy, including confocal and super-resolution techniques, relies on fluorescent probes to achieve high-resolution imaging of cellular components acs.orgnih.govlubio.ch. This compound can be used to label specific cellular targets, such as proteins or nucleic acids, allowing for their visualization within the complex cellular environment nih.govresearchgate.net. Its emission spectrum is well-suited for detection with standard microscopy equipment, and it can be employed in conjunction with other fluorophores for co-localization studies biocat.comfrontiersin.orgaddgene.orgtakarabio.com. The ability to label subcellular structures allows researchers to track molecular trafficking, organelle dynamics, and protein localization with high spatial precision biocat.comaddgene.orgtakarabio.comnih.govahajournals.orgrsc.org. For example, FAM-labeled nucleic acids are used in electrophoretic mobility shift assays (EMSA) for studying protein-nucleic acid interactions, where the fluorescence signal allows for sensitive detection and quantification nih.govresearchgate.net.

Flow Cytometry for Cell Population Analysis and Sorting

Flow cytometry utilizes fluorescent probes to analyze and sort cells based on their physical and chemical characteristics syronoptics.comassaygenie.comunits.itnih.gov. This compound can be conjugated to antibodies or other biomolecules to label specific cell surface markers or intracellular components syronoptics.comassaygenie.comunits.itnih.govfrontiersin.org. This labeling allows for the identification, quantification, and isolation of specific cell populations within a heterogeneous sample. For instance, FAM-labeled antibodies are used in flow cytometry for cell population analysis and sorting, enabling applications in immunology, cancer research, and stem cell research syronoptics.comassaygenie.comunits.itnih.gov. The precise detection of fluorescence intensity by flow cytometers facilitates the discrimination of cell subsets based on the presence or absence of specific labels assaygenie.comfrontiersin.org.

Live-Cell Imaging and Tracking of Biological Processes

The dynamic nature of cellular processes can be effectively monitored using fluorescent probes that allow for live-cell imaging acs.orglubio.chahajournals.org. This compound can be incorporated into probes designed to track intracellular transport, monitor metabolic activity, or visualize dynamic cellular events in real-time acs.orglubio.chahajournals.org. Its fluorescence properties enable the detection of subtle changes within the cellular environment, providing insights into cellular dynamics acs.orgahajournals.org. For example, fluorescent particle tracking using laser-produced dots, which can be analogous to the use of exogenous fluorescent probes, helps in studying intracellular transport and microrheological properties acs.org.

Biosensor Development and Molecular Probe Design

The design of biosensors and molecular probes often relies on fluorescent reporters to translate biological events into measurable signals rsc.orgmicroscopyu.comnih.govaddgene.org. This compound serves as a valuable fluorophore component in the development of such systems. Its conjugation to recognition elements, such as peptides, antibodies, or nucleic acids, allows for the creation of probes that are sensitive to specific analytes or cellular conditions mdpi.comrsc.orgnih.govaddgene.org. For instance, enzyme-activated fluorescent probes are designed with a fluorophore like FAM linked to a substrate that is cleaved by a target enzyme, leading to a fluorescence output mdpi.comunimi.it. Similarly, FRET-based biosensors utilize pairs of fluorophores, where FAM can act as either a donor or acceptor, to report on molecular interactions or conformational changes nih.govrsc.orgmicroscopyu.comnih.govaddgene.org. The development of such probes is critical for high-throughput screening, diagnostics, and the detailed study of biochemical pathways mdpi.comunimi.itrsc.orgnih.gov.

Förster Resonance Energy Transfer (FRET) Based Sensor Architectures

6-FAM, often utilized in its 4'-aminomethyl-modified form, is a cornerstone fluorophore in Förster Resonance Energy Transfer (FRET) based sensor design genelink.comceltarys.comuno.edubiotium.com. FRET is a photophysical process where energy is non-radiatively transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm) genelink.comceltarys.comnih.gov. The 4'-aminomethyl group on 6-FAM facilitates its covalent attachment to biomolecules or surfaces, enabling its precise placement within FRET constructs.

In FRET sensors, 6-FAM commonly functions as the donor fluorophore, frequently paired with acceptors such as TAMRA or various Black Hole Quenchers (BHQ) genelink.comfrontiersin.orgnih.gov. The efficiency of energy transfer is highly dependent on the distance and spectral overlap between the donor and acceptor genelink.comceltarys.comresearchgate.net. This principle is leveraged in sensors where a target analyte induces a conformational change in a labeled molecule, altering the distance between the FAM donor and its quencher. This change results in a measurable change in fluorescence intensity, signaling the presence or concentration of the target frontiersin.orgfrontiersin.orgnih.govmdpi.com. Such systems are vital for detecting molecular interactions, conformational shifts, and the presence of specific analytes in biological samples frontiersin.orgnih.govmdpi.com.

Table 1: Common FRET Pairs and Properties | Donor Fluorophore | Acceptor Fluorophore | Donor Excitation (nm) | Donor Emission (nm) | Acceptor Emission (nm) | Typical Application | | :---------------- | :------------------- | :-------------------- | :------------------ | :--------------------- | :------------------ | | 6-FAM | TAMRA | 492 | 521 | Oligonucleotide probes, FRET assays genelink.com | | 6-FAM | BHQ-1 | 495 | 520 | Molecular Beacons, FRET assays biosearchtech.com | | 6-FAM | DABCYL | 495 | 520 | Molecular Beacons biosearchtech.com | | 6-FAM | CFQ520 | ~495 | ~519 | FRET applications biotium.com |

Molecular Beacon Design and Implementation

Molecular Beacons (MBs) are highly specific oligonucleotide probes designed for detecting nucleic acid sequences. They feature a stem-loop (hairpin) structure with a fluorophore at one end and a quencher at the other, linked by a sequence complementary to the target biosearchtech.comsigmaaldrich.com. In the absence of the target, the hairpin conformation brings the fluorophore and quencher into close proximity, leading to fluorescence quenching biosearchtech.comsigmaaldrich.com. Upon hybridization with the target sequence, the stem unfolds, separating the fluorophore and quencher, which results in a significant increase in fluorescence biosearchtech.comsigmaaldrich.comkilobaser.com.

6-FAM is a preferred fluorophore for Molecular Beacons due to its bright fluorescence and compatibility with standard detection instruments biosearchtech.comkilobaser.combiosyn.com. The 4'-aminomethyl modification on 6-FAM is critical for its covalent attachment to the oligonucleotide backbone, typically at the 5' terminus, during probe synthesis kilobaser.combiosyn.com. Common quenchers used with 6-FAM in MBs include DABCYL and BHQ-1 biosearchtech.comsigmaaldrich.com. The design of Molecular Beacons, incorporating 6-FAM, offers high specificity and a robust signal-to-noise ratio, making them valuable for applications like real-time PCR and various diagnostic assays biosearchtech.comsigmaaldrich.com. Research has also integrated FAM-labeled Molecular Beacons into microfluidic systems for enhanced nucleic acid detection sensitivity mdpi.com.

Aptamer-Based Sensing Platforms

Aptamers, short, single-stranded DNA or RNA molecules with high affinity and specificity for target molecules, are central to the development of advanced biosensors. Fluorescent labeling of aptamers is a common strategy for their detection, with 6-FAM, often introduced via its 4'-aminomethyl derivative, being a widely adopted fluorophore frontiersin.orgmdpi.commdpi.comnih.gov. These labeled aptamers are integrated into sensing platforms that frequently employ fluorescence quenching mechanisms.

In many aptamer-based sensors, a 6-FAM-labeled aptamer is designed to interact with a quencher (e.g., graphene oxide (GO) or a dark quencher) in the absence of the target analyte, leading to quenched fluorescence nih.govmdpi.commdpi.com. When the target molecule binds to the aptamer, it induces a conformational change that separates the FAM from the quencher, restoring or increasing the fluorescence signal frontiersin.orgfrontiersin.orgnih.govmdpi.com. This "turn-on" fluorescence response is proportional to the target concentration. Such platforms have been developed for detecting various targets, including small molecules like aflatoxin M1 and sarcosine, as well as for identifying bacteria frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.gov. The 4'-aminomethyl group ensures stable conjugation of 6-FAM to the aptamer, guaranteeing reliable probe performance kilobaser.combiosyn.com. FAM-labeled aptamers are also utilized in lateral flow strips for positive readout detection semanticscholar.org.

Table 2: Aptamer-Based Fluorescence Sensing Applications with FAM

| Target Analyte | Aptamer Labeling Strategy | Quencher/Platform | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Aflatoxin M1 | 6-FAM labeled aptamer + TAMRA-cDNA | TAMRA | FRET (quenching) | 0.5 ng/mL | frontiersin.orgfrontiersin.org |

| Sarcosine | 6-FAM labeled aptamer | Graphene Oxide (GO) | FRET (quenching) | 0.5 pM | nih.gov |

| Norovirus | 6-FAM labeled aptamer | MWCNTs/GO | FRET (quenching) | Not specified | mdpi.comresearchgate.net |

| Fenitrothion | 6-FAM labeled aptamers | N/A (fluorescent assay) | Fluorescence | Not specified | mdpi.com |

Integration with Microelectromechanical Systems (MEMS) for Biosensing

Microelectromechanical Systems (MEMS) technology, which combines microelectronics with micro-machining, is instrumental in creating miniaturized, high-throughput, and sensitive biosensing devices mdpi.comyokogawa.comnih.gov. BioMEMS applications leverage these micro-devices for sample processing, manipulation, and analysis, often integrated into microfluidic platforms mdpi.comyokogawa.com. Fluorescent labeling is a primary detection method in many MEMS-based biosensors, and derivatives like this compound are essential for incorporating fluorescent reporters into these systems mdpi.comyokogawa.comnih.gov.

The 4'-aminomethyl group on 6-FAM serves as a reactive site for covalently attaching the fluorophore to probes, targets, or surfaces within microfluidic channels or on biochip substrates kilobaser.combiosyn.com. This enables the development of integrated systems for detecting nucleic acids, analyzing proteins, and performing other diagnostic tasks mdpi.comyokogawa.comnih.gov. For instance, FAM-labeled oligonucleotides can be immobilized on biochips for DNA diagnostics, or used in microfluidic assays to detect specific RNA sequences, as seen in systems for circRNA detection nih.govnih.gov. The ability to conduct complex assays, including amplification and detection, on a single chip enhances sensitivity and facilitates point-of-care applications yokogawa.comnih.gov.

Table 3: MEMS/Microfluidic Biosensing Applications with Fluorescent Labels

| Platform/Technology | Fluorescent Label(s) Used | Detection Method | Target Application | Reference |

|---|---|---|---|---|

| Microfluidic Chip | 6-FAM | Fluorescence | circRNA detection | nih.gov |

| Biochip | 6-FAM, VIC, NED, PET | Fluorescence | DNA fragment sizing | google.com |

| Microfluidic Chip | 6-FAM | Fluorescence | Norovirus detection | mdpi.comresearchgate.net |

High-Throughput Screening and Array Technologies

The sensitivity and versatility of fluorescent labels like this compound are critical for the success of high-throughput screening and array-based technologies.

Microarray Fabrication and Detection Systems

Microarrays are high-density platforms used for the simultaneous analysis of thousands of biomolecules, such as DNA sequences or proteins nih.govhelsinki.fithermofisher.com. Their fabrication involves immobilizing specific probes onto a solid substrate, like a glass slide nih.govthermofisher.com. Detection of hybridization events or target binding typically relies on fluorescent labeling.

6-FAM, often incorporated via its 4'-aminomethyl derivative, is a crucial fluorescent reporter dye for labeling probes or targets in microarray experiments helsinki.filumiprobe.comlumiprobe.comnih.gov. For example, synthesized DNA probes labeled with 6-FAM can detect specific sequences through hybridization assays lumiprobe.comlumiprobe.com. In some microarray protocols, a 6-FAM labeled internal control probe is used to monitor the quality of individual spots helsinki.fi. Detection systems for microarrays utilize fluorescence scanners to excite the labeled molecules and measure their emission spectra, enabling quantification of hybridization signals nih.govthermofisher.com. The use of FAM and similar dyes ensures sensitive and specific detection of biomolecules in a high-throughput format thermofisher.comlumiprobe.comlumiprobe.com.

Table 4: Microarray Applications and FAM Labeling

| Microarray Type | Labeled Component | Fluorophore | Detection Principle | Application Area | Reference |

|---|---|---|---|---|---|

| DNA Microarray | Probes | 6-FAM | Fluorescence | Gene expression profiling, DNA diagnostics | lumiprobe.comlumiprobe.com |

| DNA Microarray | Control Probe | 6-FAM | Fluorescence | Hybridization quality assessment | helsinki.fi |

Multiplexed Assay Development and Optimization

Multiplexed assays enable the simultaneous detection and quantification of multiple analytes within a single sample, significantly improving efficiency and data output brukerspatialbiology.comaacrjournals.orgbiocompare.com. Fluorescent labeling is fundamental to multiplexing, with different fluorophores used to distinguish between various targets. 6-FAM is frequently employed as one of the fluorescent reporters in multiplexed assays, often alongside other dyes, to facilitate parallel detection google.combrukerspatialbiology.comresearchgate.netidtdna.com.

Developing and optimizing multiplexed assays requires careful consideration of factors such as spectral separation of fluorophores to minimize cross-talk, strategic ordering of antibodies or probes to prevent steric interference, and precise titration of reagents to achieve optimal signal-to-noise ratios brukerspatialbiology.comaacrjournals.orgbiocompare.com. For instance, in multiplexed immunohistochemistry, the sequence of antibody application can critically influence staining specificity and robustness aacrjournals.orgjove.com. Similarly, in digital PCR, optimizing parameters to ensure clear discrimination between positive and negative signal populations is essential for accurate quantification in multiplexed reactions stillatechnologies.com. The 4'-aminomethyl group on 6-FAM facilitates its incorporation into diverse labeling strategies for multiplexed detection systems, including those used in flow cytometry, microarrays, and bead-based assays google.comresearchgate.netidtdna.com.

Table 5: Multiplexed Assay Considerations and FAM Usage

| Assay Type | Role of FAM | Key Optimization Factors | Detection Principle | Reference |

|---|---|---|---|---|

| Multiplexed PCR | Reporter dye for labeled fragments | Dye selection, primer design, annealing temperature | Fluorescence | google.com |

| Multiplexed Immunohistochemistry | Fluorescent marker | Antibody order, reagent titration, signal specificity | Fluorescence | brukerspatialbiology.comaacrjournals.org |

| Bead-based Assays | Fluorescently labeled detection antibody/probe | Fluorophore spectral separation, bead coding, signal quantification | Fluorescence | researchgate.netidtdna.com |

Photophysical and Spectroscopic Investigations of 4 Aminomethyl 6 Fam Conjugates

Environmental Sensitivity and Modulation of Spectroscopic Characteristics in Research Applications

The fluorescence of 4'-Aminomethyl-6-FAM conjugates is not static but is dynamically influenced by their immediate molecular surroundings. This environmental sensitivity allows these conjugates to serve as probes for reporting on local conditions. However, it also necessitates careful control and consideration of these factors to ensure data reliability and reproducibility.

The fluorescence of 6-carboxyfluorescein (B556484) (6-FAM) and its derivatives is notably dependent on pH. researchgate.net The fluorescence intensity and quantum yield are significantly reduced in acidic environments. researchgate.net This is because the fluorescein (B123965) molecule can exist in different ionic forms, and protonation of the dye in acidic conditions leads to a rapid degradation of the fluorescent signal. researchgate.netquora.com For optimal fluorescence, solutions containing FAM-tagged molecules should be maintained at a pH of 7.2 or higher. researchgate.net The quantum yield of fluorescein can increase by as much as 400%, from 0.2 to 0.8, over a pH range of 6 to 8. researchgate.net This pronounced pH sensitivity makes this compound conjugates useful as intracellular pH indicators, but also requires the use of appropriate buffer systems, such as Tris or Tricine, to maintain a stable, slightly alkaline environment for consistent signal output in other applications. researchgate.net

| pH | Relative Fluorescence Quantum Yield | Fluorescence State |

|---|---|---|

| < 6.0 | Low | Reduced fluorescence due to protonation |

| 6.0 - 8.0 | Increasing | Significant increase in fluorescence as pH rises |

| > 8.0 | High / Plateau | Optimal fluorescence in alkaline conditions |

This interactive table illustrates the general trend of pH dependence on the fluorescence quantum yield of FAM derivatives, based on findings that show a significant increase between pH 6 and 8. researchgate.net

The absorption and emission spectra of fluorescein derivatives are influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. ijcce.ac.irevidentscientific.com When a fluorophore absorbs a photon and transitions to an excited state, surrounding solvent molecules reorient themselves to stabilize this new state, a process called solvent relaxation. evidentscientific.com In polar solvents, this stabilization is more pronounced, leading to a greater reduction in the energy gap between the excited and ground states. evidentscientific.com This results in a shift of the emission spectrum to longer wavelengths, known as a red shift. evidentscientific.compensoft.net The sensitivity of a fluorophore's excited state to solvent effects is also dependent on its own polarity. evidentscientific.com The study of how solvent properties like hydrogen bond acidity/basicity, donor/acceptor numbers, and dielectric constant affect the spectral characteristics of fluorescein and its derivatives can provide insight into solute-solvent interactions. ijcce.ac.ir

| Solvent Property | Effect on Emission Spectrum | Typical Wavelength Shift |

|---|---|---|

| Increasing Polarity | Red Shift (to longer wavelengths) | Increases |

| Decreasing Polarity | Blue Shift (to shorter wavelengths) | Decreases |

This interactive table summarizes the general effects of solvent polarity on the fluorescence emission of polar fluorophores like 6-FAM derivatives. evidentscientific.com

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. nih.gov For this compound conjugates, quenching can occur through several mechanisms, most notably Förster Resonance Energy Transfer (FRET). wikipedia.orgbiosearchtech.com FRET is a non-radiative energy transfer from an excited donor fluorophore (like 6-FAM) to a suitable acceptor molecule (a quencher or another fluorophore) in close proximity. wikipedia.orgnih.gov The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of that distance. wikipedia.orgnih.gov This property makes FRET a powerful molecular ruler for studying interactions between molecules, such as proteins or nucleic acids. wikipedia.orgnih.gov

Photostability Enhancement Strategies for Prolonged Observation

A significant limitation in fluorescence microscopy and other applications requiring prolonged or intense illumination is photobleaching—the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent. austinpublishinggroup.comwikipedia.org This fading of the signal can limit observation time and complicate quantitative analysis. thermofisher.com Consequently, strategies to enhance the photostability of dyes like this compound are crucial.

One approach to combat photobleaching is to use fluorophores that are inherently more robust. wikipedia.org While this compound is a derivative of fluorescein, which is known to be susceptible to photobleaching, chemical modifications to the core fluorophore structure can improve its resistance. researchgate.netnih.gov The process of photobleaching often involves reactions from the excited triplet state of the fluorophore with surrounding molecules, particularly molecular oxygen. austinpublishinggroup.comnih.gov Chemical modifications can be designed to reduce the probability of intersystem crossing to the triplet state or to make the molecule less reactive to photochemically induced damage. nih.gov For example, iterative mutagenesis and screening have been successfully used to develop fluorescent proteins with significantly enhanced photostability. nih.gov Similar principles of rational design and chemical synthesis can be applied to organic dyes to create next-generation labels with improved performance for long-term imaging experiments.

A widely used and effective method to reduce photobleaching is to modify the chemical environment of the fluorophore by adding photoprotective agents, or antifades, to the imaging buffer. emsdiasum.comcardiff.ac.uk These agents work through various mechanisms to prolong the fluorescent signal.

Oxygen Scavengers : Since many photobleaching reactions are mediated by reactive oxygen species, oxygen scavenging systems are commonly employed. nih.govoni.bio A classic example is a buffer containing glucose oxidase, catalase, and glucose (a GLOX system). oni.bionih.gov Glucose oxidase consumes oxygen in the buffer, while catalase neutralizes the hydrogen peroxide byproduct.

Triplet State Quenchers : Some antifades function by de-exciting the long-lived triplet state of the fluorophore before it can undergo destructive chemical reactions. The polyunsaturated hydrocarbon cyclooctatetraene (COT) has been shown to improve the photostability of some dyes. nih.gov

Free Radical Scavengers : Commercial antifade reagents often contain proprietary formulations that include free-radical scavengers. n-Propyl gallate is a well-documented antifade agent that can reduce the rate of photobleaching for fluorescein by a factor of 10. nih.gov These compounds neutralize the highly reactive species that can attack and destroy the fluorophore.

The choice of photoprotectant can depend on the specific fluorophore and the experimental conditions (e.g., live-cell vs. fixed-sample imaging). biocompare.com

| Photoprotectant / System | Proposed Mechanism of Action | Common Application |

|---|---|---|

| n-Propyl gallate | Free radical scavenger | Fixed cell immunofluorescence |

| GLOX (Glucose Oxidase/Catalase) | Oxygen scavenger | STORM and other super-resolution microscopy |

| VectaShield®, ProLong® Gold | Proprietary free radical scavenging formulations | Mounting media for fixed samples |

| Cyclooctatetraene (COT) | Triplet state quencher | STORM imaging |

This interactive table lists common photoprotectants and their mechanisms for reducing photobleaching in fluorescence imaging. oni.bionih.govnih.gov

Advanced Spectroscopic Techniques for Characterizing Conjugates

Advanced spectroscopic techniques are indispensable for elucidating the complex molecular interactions and dynamics of this compound conjugates. These methods provide high-resolution information on the fluorophore's immediate environment, its rotational mobility, and the intrinsic photophysical processes that govern its fluorescence. By leveraging these techniques, researchers can gain detailed insights into binding events, conformational changes, and the local microenvironment of the conjugate in biological systems.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of fluorescence from a fluorophore at each pixel of an image. Unlike intensity-based methods, the fluorescence lifetime is an intrinsic property of a fluorophore that depends on its local environment rather than its concentration. semi.ac.cnnih.gov This makes FLIM particularly well-suited for quantitative analysis of this compound conjugates in complex biological settings, as it is insensitive to variations in probe concentration, excitation intensity, and photobleaching. semi.ac.cnnih.gov

The fluorescence lifetime of this compound is sensitive to a variety of environmental factors, including pH, ion concentration, viscosity, and the polarity of the surrounding medium. researchgate.netpicoquant.com When a this compound conjugate binds to a target molecule or enters a specific subcellular compartment, the change in its microenvironment often leads to a measurable change in its fluorescence lifetime. For instance, the lifetime of fluorescein, the core structure of 6-FAM, is known to vary significantly with pH. researchgate.net This property allows FLIM to be used for quantitative pH mapping within living cells. semi.ac.cn

FLIM is also a robust method for studying molecular interactions through Förster Resonance Energy Transfer (FRET). nih.govpicoquant.com In a FRET-FLIM experiment, the fluorescence lifetime of the donor fluorophore (e.g., a this compound conjugate) is measured. When the donor is in close proximity (typically 1-10 nm) to a suitable acceptor molecule, energy transfer occurs, which quenches the donor's fluorescence and shortens its lifetime. picoquant.com This change in lifetime provides a quantitative measure of FRET efficiency and, by extension, the distance between the donor and acceptor. This has been used to monitor protein-protein interactions, conformational changes in proteins, and the hybridization of nucleic acids. nih.gov

The table below presents representative fluorescence lifetime data for fluorescein and its derivatives under various conditions, illustrating the sensitivity of the lifetime to the molecular environment.

| Fluorophore | Condition / Solvent | Fluorescence Lifetime (τ) [ns] | Reference |

|---|---|---|---|

| Fluorescein | Phosphate Buffer (pH 7.5) | 4.0 | ucsd.edu |

| Fluorescein | Phosphate Buffer (pH 7.35, 37°C) | 4.0 | nih.gov |

| Fluorescein Glucuronide | Phosphate Buffer (pH 7.35, 37°C) | 2.3 | nih.gov |

| FITC (Fluorescein isothiocyanate) | Phosphate Buffer (pH 7.8) | 4.1 | ucsd.edu |

| 5-FAM | Buffer (pH 8.5) | 4.28 | researchgate.net |

Fluorescence anisotropy is a technique that provides information about the size, shape, and rotational mobility of a fluorescent molecule. nih.govnih.gov The principle is based on the photoselective excitation of fluorophores by polarized light. nih.gov When a population of randomly oriented this compound conjugates is excited with vertically polarized light, only those molecules whose absorption dipoles are aligned with the light's polarization vector are preferentially excited. If the molecule is small and rotates rapidly in solution (on a timescale comparable to its fluorescence lifetime), the polarization of the emitted light will be largely randomized. nih.gov Conversely, if the conjugate is large or bound to a macromolecule, its slower tumbling will result in emitted light that retains a higher degree of polarization. nih.govnih.gov

This phenomenon is quantified by the fluorescence anisotropy (r), which is directly related to the rotational correlation time of the fluorophore. A key application of this technique is in studying binding events. nih.gov When a small this compound-labeled ligand (e.g., a peptide or oligonucleotide) binds to a much larger protein or DNA molecule, the rotational diffusion of the fluorophore slows dramatically. nih.govnih.gov This results in a significant increase in the measured fluorescence anisotropy, providing a direct, real-time signal for the binding event. nih.gov

By titrating a constant concentration of the labeled molecule with increasing concentrations of its binding partner, a binding curve can be generated. protocols.ioresearchgate.net Fitting this curve to a suitable binding model allows for the precise determination of the dissociation constant (Kd), which quantifies the binding affinity. protocols.ioresearchgate.net This homogeneous, solution-based method is highly sensitive and widely used to characterize protein-DNA, protein-protein, and receptor-ligand interactions. researchgate.netbmglabtech.com

The following table provides examples of dissociation constants determined for various protein-DNA complexes using 6-FAM labeled oligonucleotides.

| Labeled Molecule | Binding Partner | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| 6-FAM-DNAHMG | HMGB1-B' | 12 nM | researchgate.net |

| 6-FAM-DNAHMG | HMGB1-B | 18.5 µM | researchgate.net |

| 6-FAM-E-box DNA | ArntbHLH-Fos | 110 ± 10 nM | researchgate.net |

| 6-FAM-E-box DNA | MaxbHLH-Fos | 140 ± 20 nM | researchgate.net |

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time (typically nanoseconds) following excitation by a brief pulse of light. nih.govosti.gov This technique provides direct information about the excited-state lifetime (τ) of the this compound fluorophore and the dynamic processes that lead to its return to the ground state. osti.govnih.gov The fluorescence lifetime is defined as the average time the fluorophore spends in the excited state and is sensitive to both radiative (fluorescence emission) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, and quenching). nih.govnih.gov

The excited-state dynamics of a this compound conjugate can be significantly altered by its molecular environment and interactions. For example, binding to a protein can change the fluorophore's exposure to solvent or place it in proximity to quenching moieties (like certain amino acid residues), thereby changing its non-radiative decay rate and, consequently, its fluorescence lifetime. nih.govosti.gov Studies on fluorescein and its derivatives have shown that both the fluorescence quantum yield and lifetime are dependent on substitutions on the dye's core structure and the solvent environment. nih.govresearchgate.net While the radiative decay rate constant often remains relatively constant for a family of related dyes, the non-radiative rate can vary significantly. nih.govresearchgate.net

Analyzing the fluorescence decay profile can reveal whether it follows a single exponential decay, which is characteristic of a single, uniform population of fluorophores, or a multi-exponential decay. nih.govnih.gov A multi-exponential decay indicates the presence of multiple fluorophore populations, each in a distinct environment with a different lifetime. nih.gov This can occur, for instance, when a this compound conjugate exists in both free and bound states in solution. nih.gov Time-resolved spectroscopy can, therefore, differentiate and quantify these distinct populations, providing deeper insight into complex equilibria and the specific microenvironments experienced by the conjugate. osti.gov

The table below lists the fluorescence lifetimes of fluorescein and related compounds, demonstrating how conjugation and environment affect the excited-state dynamics.

| Compound | Solvent / Condition | Excited-State Lifetime (τ) [ns] | Reference |

|---|---|---|---|

| Fluorescein | Ethanol (with 1 mM NaOH) | 4.62 | researchgate.net |

| 6-Carboxyfluorescein (6-FAM) | Ethanol (with 1 mM NaOH) | 4.32 | researchgate.net |

| Fluorescein | PBS Buffer (pH 7.4) | 4.01 | researchgate.net |

| 6-Carboxyfluorescein (6-FAM) | PBS Buffer (pH 7.4) | 4.08 | researchgate.net |

| Fluorescein-peptide conjugate | Aggregated state | ~0.1 to 1.0 | osti.gov |

Theoretical and Computational Approaches in 4 Aminomethyl 6 Fam Research

Predictive Algorithms for Optimized Probe Design and Performance

The design and optimization of fluorescent probes, including those based on the 4'-Aminomethyl-6-FAM scaffold, often involve complex iterative processes of synthesis and experimental validation. To accelerate this development cycle and enhance probe efficacy, predictive algorithms leveraging machine learning (ML) and quantitative structure-property relationships (QSPR) have become indispensable tools. These computational approaches enable researchers to forecast critical photophysical properties, such as excitation and emission wavelengths, quantum yields, and photostability, based on molecular structure. By establishing robust predictive models, scientists can computationally screen vast chemical spaces, identify promising candidates, and fine-tune molecular designs for specific applications, thereby minimizing experimental costs and time.

Machine Learning and QSPR for Probe Design

Machine learning algorithms excel at identifying intricate patterns within large datasets, making them highly suitable for predicting the complex relationships between molecular structure and fluorescence properties. Techniques such as Random Forest (RF), Gradient Boosting, and deep learning architectures like Convolutional Neural Networks (CNNs) and Multilayer Perceptrons (MLPs) are frequently employed acs.orgnih.govnih.govresearchgate.netrsc.org. These models are trained on existing experimental data, correlating molecular descriptors or fingerprints with observed photophysical characteristics.

Quantitative Structure-Property Relationship (QSPR) modeling is a closely related discipline that focuses on developing mathematical models to predict the properties of chemical compounds based on their structure nih.govresearchgate.netbohrium.com. QSPR models for fluorescent probes typically utilize various molecular descriptors—ranging from topological indices and electronic properties derived from quantum chemical calculations to simplified molecular input line entry system (SMILES) strings or molecular fingerprints—as input variables acs.orgnih.govrsc.orgnih.gov. These models aim to capture the underlying chemical principles that govern fluorescence behavior, allowing for the prediction of spectral shifts, fluorescence intensity, and other performance metrics.

Key Predictive Targets and Input Features

The primary targets for predictive algorithms in fluorescent probe design include:

Emission and Excitation Wavelengths (λem, λex): Crucial for determining the spectral compatibility of a probe with excitation sources and detection systems, and for multiplexing applications.

Quantum Yield (QY): A measure of the probe's efficiency in converting absorbed photons into emitted photons, directly impacting its brightness.

Photostability: The probe's resistance to photochemical degradation under illumination, essential for long-term imaging or sensing.

Solubility and Environmental Sensitivity: Predicting how a probe's properties change in different solvent environments or in response to specific analytes.

The efficacy of these predictive models heavily relies on the quality and relevance of the input features. Common molecular representations used include:

SMILES Fingerprints: Text-based representations of molecular structure that can be converted into numerical vectors.

Morgan Fingerprints (Extended Connectivity Fingerprints): Circular fingerprints that encode structural information based on atom neighborhoods.

MACCS Keys: A predefined set of structural keys representing common chemical substructures.

2D and 3D Molecular Descriptors: Calculated properties that describe various aspects of a molecule's shape, electronic distribution, and topology.

Research Findings and Performance Metrics

Numerous studies have demonstrated the power of these predictive approaches. For instance, Random Forest models have shown robust performance in predicting fluorescence emission wavelengths and quantum yields, achieving competitive accuracy with quantum mechanical calculations acs.orgnih.govresearchgate.net. Deep learning models, such as Multilayer Interaction Convolutional Networks (MICNet), have also demonstrated high precision in predicting spectral properties using molecular fingerprints rsc.org. QSPR studies employing various regression techniques have similarly established strong correlations between molecular descriptors and fluorescence attributes nih.govbohrium.comcapes.gov.br.

The performance of these algorithms is typically quantified using metrics such as Root Mean Square Error (RMSE), Mean Absolute Error (MAE), and the coefficient of determination (R²).

| Algorithm/Method | Molecular Representation | Target Property | Metric | Value | Source Reference |

| Random Forest (RF) | SMILES Fingerprint | Emission Wavelength (WL) | RMSE | 28.8 nm | acs.orgnih.govresearchgate.net |

| Random Forest (RF) | SMILES Fingerprint | Quantum Yield (QY) | RMSE | 0.19 | acs.orgnih.govresearchgate.net |

| MICNet | Morgan Fingerprints | Excitation Wavelength | MRE | 0.1% | rsc.org |

| MICNet | Morgan Fingerprints | Emission Wavelength | MRE | 0.4% | rsc.org |

| Random Forest (RF) | Quantum Chemical Descriptors | Absorption Wavelength (λabs) | R² | 0.940 | nih.gov |

| Random Forest (RF) | Quantum Chemical Descriptors | Emission Wavelength (λem) | R² | 0.905 | nih.gov |

| 2D-LightGBM | 2D Molecular Descriptors | Organelle Colocalization | Accuracy (Test) | 0.963 | nih.gov |

| Ensemble Learning (LightGBM) | Molecular Fingerprints | Probe Development Acceleration | Accuracy (Test) | 0.974 | nih.gov |

Application to this compound

For probes incorporating the this compound structure, these predictive algorithms offer a powerful avenue for optimization. By feeding structural variations of this scaffold into trained ML or QSPR models, researchers can efficiently predict how modifications to the aminomethyl group, the FAM core, or attached functional groups will influence spectral properties, brightness, and cellular localization. For instance, algorithms can be used to design derivatives with specific emission wavelengths for multicolor imaging or to enhance quantum yields for increased sensitivity in low-abundance target detection. Furthermore, predictive models can help optimize probes for improved photostability, ensuring reliable signal generation during extended experimental periods. The integration of these computational strategies significantly streamlines the discovery and refinement process for novel this compound-based fluorescent probes, enabling the development of highly tailored and performant tools for diverse biological and chemical sensing applications.

Challenges, Limitations, and Future Research Directions

Current Methodological Hurdles in Probe Synthesis and Bioconjugation

The synthesis of specific isomers of functionalized fluoresceins, including 4'-Aminomethyl-6-FAM, presents considerable challenges. The foundational synthesis of the fluorescein (B123965) core often results in a mixture of isomers, such as 5- and 6-carboxyfluorescein (B556484), which can be difficult and costly to separate. researchgate.net The synthesis of aminomethylated fluoresceins involves multiple steps, including the protection of the carboxyl and hydroxyl groups, reduction, and subsequent functionalization. acs.orgnih.gov

A common synthetic route for similar aminomethyl fluoresceins starts with the corresponding carboxyfluorescein, which is protected as a diacetate. This is then reduced to a hydroxymethyl intermediate. The crucial aminomethyl group is introduced via a reaction like the Mitsunobu reaction, using a protected form of the amine. Finally, deprotection steps are required to yield the desired aminomethylfluorescein. acs.orgnih.gov Each of these steps can have variable yields and require careful purification, often involving chromatographic techniques to separate isomers and impurities. acs.org